molecular formula C18H16N4O3S B280414 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No. B280414
M. Wt: 368.4 g/mol
InChI Key: LZCMSBCVPODFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a potent inhibitor of oxidative phosphorylation, which makes it a useful tool for studying cellular metabolism and energy production.

Mechanism of Action

1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide works by disrupting the proton gradient across the inner mitochondrial membrane, which is necessary for oxidative phosphorylation to occur. This disrupts the production of ATP, which can lead to a decrease in cellular energy levels. This disruption can also lead to an increase in cellular metabolism, as cells try to compensate for the decrease in ATP production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide are complex and varied. In addition to its effects on cellular metabolism and energy production, 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide has been shown to have antioxidant properties and to increase insulin sensitivity. It has also been shown to have anti-inflammatory effects and to protect against certain types of cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide in lab experiments is its potency as an inhibitor of oxidative phosphorylation. This makes it a useful tool for studying cellular metabolism and energy production. However, 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide also has limitations, as it can be toxic at high doses and can cause mitochondrial dysfunction. Additionally, it is important to use caution when working with 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide, as it is a potent uncoupler of oxidative phosphorylation and can have serious health effects if not handled properly.

Future Directions

There are many future directions for research on 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide. One area of interest is the potential use of 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide as a treatment for metabolic disorders, such as obesity and type 2 diabetes. Other areas of interest include the potential use of 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide as a treatment for neurodegenerative diseases and the study of its effects on cellular aging and longevity. Additionally, there is ongoing research into the development of safer and more effective 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide analogs.

Synthesis Methods

The synthesis of 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The first step is the synthesis of 2-chloro-4-nitroaniline, which is then reacted with 2-mercaptobenzoic acid to form 2-(phenylsulfanyl)benzoic acid. This compound is then reacted with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form the final product, 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide.

Scientific Research Applications

1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study cellular metabolism and energy production. It is a potent inhibitor of oxidative phosphorylation, which is the process by which cells produce ATP, the energy currency of the cell. By inhibiting this process, 1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide can alter cellular metabolism and energy production, which can be useful for studying a variety of cellular processes.

properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

1,5-dimethyl-4-nitro-N-(2-phenylsulfanylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4O3S/c1-12-17(22(24)25)16(20-21(12)2)18(23)19-14-10-6-7-11-15(14)26-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,23)

InChI Key

LZCMSBCVPODFBX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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